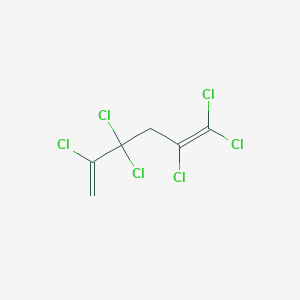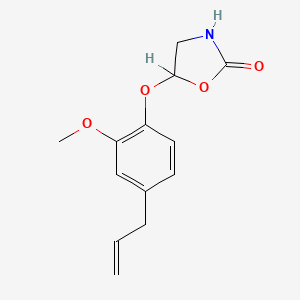
5-(4-Allyl-2-methoxyphenoxy)-2-oxazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Allyl-2-methoxyphenoxy)-2-oxazolidinone is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes an oxazolidinone ring and an allyl group attached to a methoxyphenoxy moiety. Its chemical properties make it a valuable candidate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Allyl-2-methoxyphenoxy)-2-oxazolidinone typically involves the reaction of 4-allyl-2-methoxyphenol with an appropriate oxazolidinone precursor. One common method includes the use of 2-(4-allyl-2-methoxyphenoxy)acetohydrazide, which is refluxed with different aromatic acid chlorides and cinnamyl chloride in the presence of ammonium thiocyanate and acetone . The reaction is carried out at elevated temperatures (around 80°C) for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Allyl-2-methoxyphenoxy)-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The oxazolidinone ring can be reduced under specific conditions to yield amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Epoxides, aldehydes
Reduction: Amines
Substitution: Various substituted phenoxy derivatives
Applications De Recherche Scientifique
5-(4-Allyl-2-methoxyphenoxy)-2-oxazolidinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and pathways.
Medicine: Explored for its therapeutic potential in treating neurological disorders and diabetes
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(4-Allyl-2-methoxyphenoxy)-2-oxazolidinone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit monoamine oxidase, an enzyme involved in the degradation of neurotransmitters . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its normal function. Additionally, it has been found to modulate the activity of other enzymes and proteins involved in metabolic pathways, contributing to its diverse biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Allyl-2-methoxyphenol (Eugenol): A natural compound with similar structural features, known for its antimicrobial and antioxidant properties.
5-[(4-Allyl-2-methoxyphenoxy)methyl]-2-furoic acid: Another derivative with applications in medicinal chemistry.
Uniqueness
5-(4-Allyl-2-methoxyphenoxy)-2-oxazolidinone stands out due to its unique combination of an oxazolidinone ring and an allyl group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
101932-27-8 |
|---|---|
Formule moléculaire |
C13H15NO4 |
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
5-(2-methoxy-4-prop-2-enylphenoxy)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H15NO4/c1-3-4-9-5-6-10(11(7-9)16-2)17-12-8-14-13(15)18-12/h3,5-7,12H,1,4,8H2,2H3,(H,14,15) |
Clé InChI |
FUCXGNBOTPVNQT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)CC=C)OC2CNC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2,3-Dichloro-4-[(2H-thiopyran-2-ylidene)acetyl]phenoxy}acetic acid](/img/structure/B14339361.png)
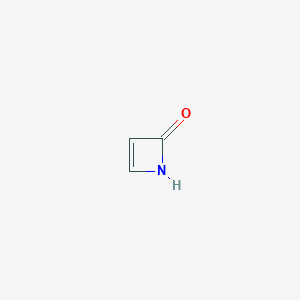

![Dimethyl methyl[(2-oxocyclohexyl)methyl]propanedioate](/img/structure/B14339386.png)
![Methyl 3-cyano-3-[(trimethylsilyl)oxy]butanoate](/img/structure/B14339388.png)
![4,4'-[(4-Hydroxy-3-methoxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14339410.png)
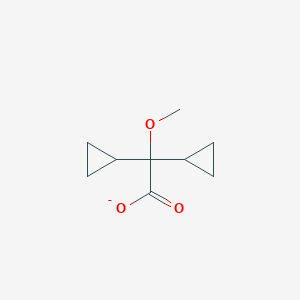
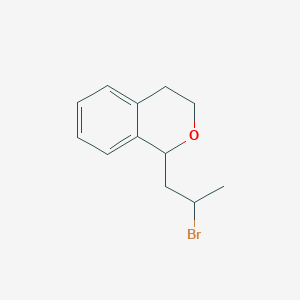

![2-tert-Butyl-3-{2-[(prop-2-en-1-yl)oxy]phenyl}oxaziridine](/img/structure/B14339434.png)
![3-(2-Methylpropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one](/img/structure/B14339445.png)

![1-[Methyl(diphenyl)silyl]-1,3-diphenoxypropan-2-ol](/img/structure/B14339451.png)
